REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.CN(C)C=O.S(Cl)(Cl)=O.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22]>C1(C)C=CC=CC=1>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([N:23]([CH2:24][CH3:25])[CH2:21][CH3:22])=[O:3])=[CH:5][CH:6]=1)=[O:9]
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Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0.15 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
53.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
aldehydo-acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
stirred for 2 h, during which time much
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
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Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The clear reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in anhydrous tetrahydrofuran (1500 mL)
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the white crystalline diethylamine hydrochloride by-product
|
Type
|
WASH
|
Details
|
The crystals were washed with ethyl acetate (2×600 mL)
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in the ethyl acetate washings
|
Type
|
WASH
|
Details
|
The solution was washed sequentially with 1 M-hydrochloric acid (2×600 mL), water (2×300 mL), dilute sodium carbonate solution (saturated Na2CO3:H2O, 1:1, 2×600 mL), water (2×300 mL) and saturated sodium chloride solution (300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(=O)N(CC)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |